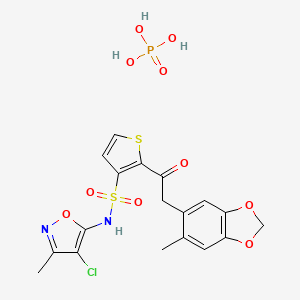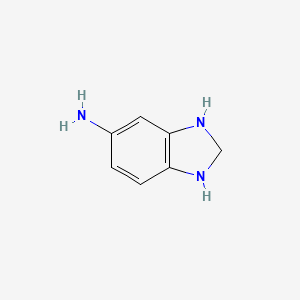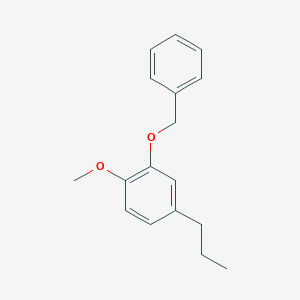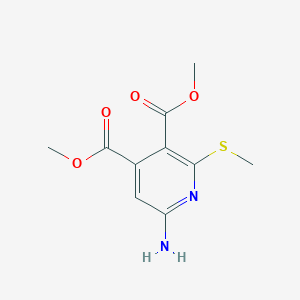
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl group attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone typically involves multi-step organic reactions. One common route might include:
Starting Material: Begin with a pyridine derivative.
Boc Protection: Introduce the Boc-protected amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Ketone Formation: Attach the phenyl group through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-phenylacetic acid.
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-phenylethanol.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for materials with specific properties.
作用機序
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-phenylethanone: Lacks the Boc protection, making it more reactive.
2-(2-Boc-amino-3-pyridyl)-1-phenylethanone: Different substitution pattern on the pyridine ring.
2-(2-Boc-amino-4-pyridyl)-1-phenylpropanone: Contains an additional carbon in the ethanone moiety.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is unique due to its specific substitution pattern and the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions.
特性
CAS番号 |
178383-09-0 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-phenacylpyridine-2-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)16-15(19)13(9-10-20-16)11-14(21)12-7-5-4-6-8-12/h4-10H,11,19H2,1-3H3 |
InChIキー |
OLDUQXMGLNEAIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)





![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)





